molecular formula C28H28N4O4S B2953892 N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-91-0

N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2953892
CAS RN: 1115485-91-0
M. Wt: 516.62
InChI Key: NCEVVZIDZUAXGE-UHFFFAOYSA-N
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Description

N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H28N4O4S and its molecular weight is 516.62. The purity is usually 95%.
BenchChem offers high-quality N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Compounds with structural similarities to N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide have been synthesized and evaluated for their cytotoxic activities. The synthesis process often involves condensation reactions, and the cytotoxic potential is assessed against various cancer cell lines. These studies aim to discover new therapeutic agents by exploring the structure-activity relationships of these compounds (Bu et al., 2001).

Antitumor Activity

Research on derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, which shares a similar structural framework with the compound , has demonstrated promising antineoplastic activity. These compounds have been synthesized and tested for their efficacy in inhibiting tumor growth, particularly in models of leukemia. The focus on substituent variation provides insights into how modifications in the chemical structure impact antitumor activity (Liu et al., 1995).

Fluorescent Properties and Application

Some derivatives of similar compounds have been studied for their fluorescent properties, suggesting potential applications in materials science, such as fluorescent whiteners for textiles. These applications highlight the versatility of these compounds beyond medicinal chemistry, opening avenues for research in material sciences (Rangnekar & Shenoy, 1987).

Studies on Reaction Mechanisms

The synthesis of quinazoline derivatives often involves complex reaction mechanisms, including cyclizations and rearrangements. Understanding these mechanisms is crucial for refining synthetic methods and enhancing yields. Research in this area contributes to the broader field of organic chemistry, providing insights into the reactivity and transformations of heterocyclic compounds (Singh & Batra, 2007).

Biological Activity Beyond Cytotoxicity

While the primary focus has been on cytotoxic and antitumor activities, some studies also explore other biological activities of quinazoline derivatives. These include antimicrobial properties, suggesting the potential for these compounds to be developed into new antibiotics or antifungal agents. Such research underscores the multifaceted nature of quinazoline chemistry and its relevance to various areas of drug discovery (Chai et al., 2017).

properties

IUPAC Name

N-(2-methylpropyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4S/c1-19(2)17-29-26(33)22-11-12-24-25(16-22)30-28(37-18-21-9-6-10-23(15-21)32(35)36)31(27(24)34)14-13-20-7-4-3-5-8-20/h3-12,15-16,19H,13-14,17-18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEVVZIDZUAXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

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